Methyl 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylate is a chemical compound with a complex structure that includes a thiazole ring and a benzofuryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylate typically involves the reaction of 2,3-dihydrobenzofuran with thiazole-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. The reactions are typically carried out in solvents such as DMF or ethanol under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzofuryl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Benzofuran derivatives: Compounds such as amiodarone and psoralen contain the benzofuran moiety and are used in different therapeutic applications.
Uniqueness
Methyl 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylate is unique due to the combination of the thiazole and benzofuryl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11NO3S |
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Molecular Weight |
261.30 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H11NO3S/c1-16-13(15)9-7-18-12(14-9)11-6-8-4-2-3-5-10(8)17-11/h2-5,7,11H,6H2,1H3 |
InChI Key |
CDOBMSYSELUXPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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